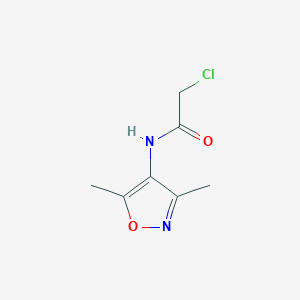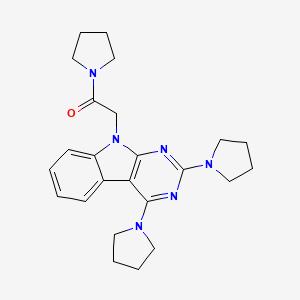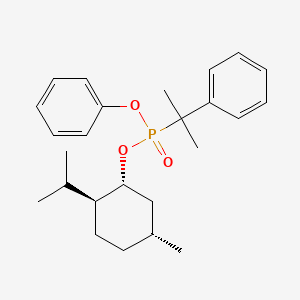
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one is an organic compound that features a furan ring and a triphenylphosphoranylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one typically involves the reaction of a furan derivative with a triphenylphosphoranylidene precursor. The reaction conditions often include the use of a base to facilitate the formation of the desired product. Specific details of the reaction conditions, such as temperature, solvent, and reaction time, would depend on the exact synthetic route chosen.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and the triphenylphosphoranylidene group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction type. For example, oxidation might yield a furan derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential biological activities. These could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action for (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-one would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In potential biological applications, it would interact with molecular targets such as enzymes or receptors, though specific pathways would need to be elucidated through further research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives and triphenylphosphoranylidene-containing molecules. Examples might include:
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-ol
- (E)-4-(Furan-2-yl)-1-(triphenylphosphoranylidene)but-3-en-2-thione
Eigenschaften
Molekularformel |
C26H21O2P |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(E)-4-(furan-2-yl)-1-(triphenyl-λ5-phosphanylidene)but-3-en-2-one |
InChI |
InChI=1S/C26H21O2P/c27-22(18-19-23-11-10-20-28-23)21-29(24-12-4-1-5-13-24,25-14-6-2-7-15-25)26-16-8-3-9-17-26/h1-21H/b19-18+ |
InChI-Schlüssel |
OKCXQYHUUSZDIP-VHEBQXMUSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)P(=CC(=O)/C=C/C2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)P(=CC(=O)C=CC2=CC=CO2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B15211949.png)
![5,11-Diethyl-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B15211956.png)

![3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B15211968.png)


![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
![Ethyl 5-[2-(3,4-dimethylphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15211992.png)


![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)


